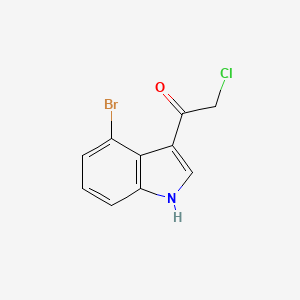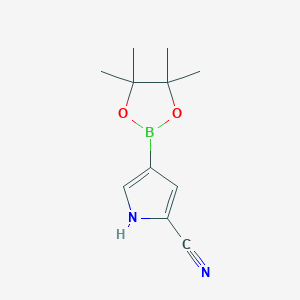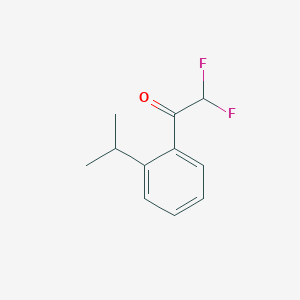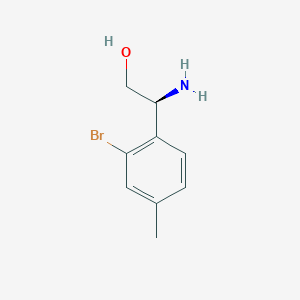
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a halogenated indole derivative, which can exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the halogenation of indole derivatives. One common method includes the bromination of indole at the 4-position, followed by the introduction of a chloroethanone group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Chemical Reactions Analysis
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states or reduced forms of the indole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving halogenated indoles, which are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can be compared with other halogenated indole derivatives, such as:
2-(4-Bromo-1H-indol-3-yl)acetonitrile: Similar in structure but with a nitrile group instead of a chloroethanone group.
2-(4-Bromo-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the chloroethanone group, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(4-bromo-1H-indol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H7BrClNO/c11-7-2-1-3-8-10(7)6(5-13-8)9(14)4-12/h1-3,5,13H,4H2 |
InChI Key |
NKKIUSGVINNMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)








